Tert-butyl 7-(4-oxobutyl)-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate
Description
Tert-butyl 7-(4-oxobutyl)-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate is a heterocyclic compound featuring a 1,8-naphthyridine core substituted at the 7-position with a 4-oxobutyl group. The tert-butyl carbamate (Boc) group at the 1-position enhances solubility and stability, making it a valuable intermediate in medicinal chemistry and organic synthesis. The 4-oxobutyl substituent introduces a ketone functionality, which can serve as a reactive site for further derivatization, such as nucleophilic additions or reductions .
Properties
IUPAC Name |
tert-butyl 7-(4-oxobutyl)-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-17(2,3)22-16(21)19-11-6-7-13-9-10-14(18-15(13)19)8-4-5-12-20/h9-10,12H,4-8,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKKDZRGPGFGAJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2=C1N=C(C=C2)CCCC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 7-(4-oxobutyl)-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, and various organic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 7-(4-oxobutyl)-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the naphthyridine ring or the oxobutyl group, using reagents like alkyl halides or amines
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted naphthyridine derivatives .
Scientific Research Applications
Tert-butyl 7-(4-oxobutyl)-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of tert-butyl 7-(4-oxobutyl)-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it could interfere with DNA replication or protein synthesis, resulting in antimicrobial or anticancer effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of tert-butyl 7-(4-oxobutyl)-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate can be contextualized by comparing it to related 1,8-naphthyridine derivatives. Below is a detailed analysis:
Structural Analogues and Substituent Effects
*Estimated molecular weight based on structural similarity.
Physicochemical Properties
- Solubility: The Boc group improves solubility in organic solvents (e.g., THF, ethyl acetate) compared to non-protected analogues.
- Stability : The Boc group stabilizes the amine moiety against degradation, while the ketone in the target compound may require protection (e.g., acetal formation) under acidic or basic conditions .
Research Findings and Data
- Synthetic Yield Comparison: 7-Methyl derivative: ~60% yield using s-BuLi at −42°C . 7-Aminomethyl derivative: Lower yields (~40%) due to side reactions with the amine group .
Thermal Stability :
Compound Decomposition Temperature (°C) Conditions Boc-protected 7-chloro derivative 143–146 Melting point Boc-protected 4-oxobutyl derivative* ~120–130 Estimated based on ketone stability
*Predicted due to labile ketone group.
Biological Activity
Tert-butyl 7-(4-oxobutyl)-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate is a synthetic organic compound belonging to the naphthyridine class. Its unique structural characteristics, including a tert-butyl ester group and a 7-(4-oxobutyl) substituent, suggest significant potential for various biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 320.38 g/mol. The compound's structure enhances its lipophilicity, which may influence its pharmacokinetics and biological interactions.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets within cells. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially leading to altered cellular processes.
- Receptor Modulation : Interaction with cellular receptors could modify signaling pathways associated with various diseases.
- Antimicrobial Activity : Similar compounds have shown antimicrobial properties, suggesting that this compound may also exhibit such effects.
Biological Activity Overview
Research indicates that this compound may possess various biological activities:
Antimicrobial Activity
A study exploring the antimicrobial properties of naphthyridine derivatives found that related compounds exhibited significant antibacterial activity against various strains. While specific data on this compound is limited, its structural similarities suggest potential efficacy.
Neuroprotective Effects
In vitro studies have indicated that similar compounds can protect neuronal cells from apoptosis induced by amyloid beta (Aβ) peptides. These findings raise the possibility that this compound may also confer neuroprotective benefits by mitigating oxidative stress and inflammation .
Comparative Analysis with Similar Compounds
To better understand the potential of this compound, a comparison with structurally similar compounds is beneficial:
| Compound Name | Notable Features |
|---|---|
| Tert-butyl 7-chloro-3,4-dihydro-1,8-naphthyridine | Exhibits different biological activity due to chlorine substituent. |
| Tert-butyl 7-methyl-3,4-dihydro-naphthyridine | Studied for antimicrobial properties; methyl group alters lipophilicity. |
| Tert-butyl 7-(2-methylpropoxy)-3,4-dihydro-naphthyridine | Varies in solubility and reactivity based on alkoxy substituents. |
Future Research Directions
Further research is essential to elucidate the precise biological mechanisms and therapeutic potential of this compound. Suggested areas for investigation include:
- In Vivo Studies : To assess the efficacy and safety in animal models.
- Mechanistic Studies : To identify specific molecular targets and pathways affected by the compound.
- Clinical Trials : To evaluate its potential as a therapeutic agent in humans.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
